molecular formula C23H31NOSi B14382542 N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide CAS No. 88108-91-2

N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide

Cat. No.: B14382542
CAS No.: 88108-91-2
M. Wt: 365.6 g/mol
InChI Key: OFLFCCZDCIGSBE-UHFFFAOYSA-N
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Description

N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide is a compound that features a silyl protecting group, which is commonly used in organic synthesis. The tert-butyl(diphenyl)silyl group is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide typically involves the reaction of tert-butyl(diphenyl)silyl chloride with N-cyclohexylformamide. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether bond . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide undergoes various types of chemical reactions, including:

    Oxidation: The silyl group can be oxidized under specific conditions to form silanols.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

    Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl group.

Major Products Formed

    Oxidation: Silanols and other oxidized silicon compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted silyl ethers depending on the reagent used.

Scientific Research Applications

N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the production of specialty chemicals and materials where stability under acidic conditions is crucial.

Mechanism of Action

The mechanism of action of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide involves the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the functional group from unwanted reactions. The stability of the silyl group under acidic conditions allows for selective reactions in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide stands out due to its increased steric bulk and stability under acidic conditions. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required without compromising the integrity of other functional groups .

Properties

CAS No.

88108-91-2

Molecular Formula

C23H31NOSi

Molecular Weight

365.6 g/mol

IUPAC Name

N-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide

InChI

InChI=1S/C23H31NOSi/c1-23(2,3)26(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24(19-25)20-13-7-4-8-14-20/h5-6,9-12,15-20H,4,7-8,13-14H2,1-3H3

InChI Key

OFLFCCZDCIGSBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C=O)C3CCCCC3

Origin of Product

United States

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